molecular formula C16H12F3NO4 B1398632 2-Hydroxy-3-(4-trifluoromethylbenzoylamino)-benzoic acid methyl ester CAS No. 729591-82-6

2-Hydroxy-3-(4-trifluoromethylbenzoylamino)-benzoic acid methyl ester

Cat. No.: B1398632
CAS No.: 729591-82-6
M. Wt: 339.26 g/mol
InChI Key: DLUFLLUJTLCAQA-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(4-trifluoromethylbenzoylamino)-benzoic acid methyl ester is an organic compound that features a benzoic acid ester functional group. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, including increased lipophilicity and metabolic stability. The presence of both hydroxyl and amide functionalities makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-(4-trifluoromethylbenzoylamino)-benzoic acid methyl ester typically involves the following steps:

    Formation of the amide bond: This is achieved by reacting 2-hydroxybenzoic acid with 4-trifluoromethylbenzoyl chloride in the presence of a base such as triethylamine.

    Esterification: The resulting amide is then esterified using methanol and a catalyst like sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(4-trifluoromethylbenzoylamino)-benzoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of 2-hydroxy-3-(4-trifluoromethylbenzoylamino)-benzoic acid.

    Reduction: Formation of 2-hydroxy-3-(4-trifluoromethylphenylamino)-benzoic acid methyl ester.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-3-(4-trifluoromethylbenzoylamino)-benzoic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as increased stability and lipophilicity.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(4-trifluoromethylbenzoylamino)-benzoic acid methyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The amide and hydroxyl groups can form hydrogen bonds with proteins, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-3-(4-methylbenzoylamino)-benzoic acid methyl ester: Lacks the trifluoromethyl group, resulting in different chemical properties.

    2-Hydroxy-3-(4-chlorobenzoylamino)-benzoic acid methyl ester: Contains a chlorine atom instead of a trifluoromethyl group, affecting its reactivity and biological activity.

Uniqueness

The presence of the trifluoromethyl group in 2-Hydroxy-3-(4-trifluoromethylbenzoylamino)-benzoic acid methyl ester makes it unique compared to its analogs. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

methyl 2-hydroxy-3-[[4-(trifluoromethyl)benzoyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3NO4/c1-24-15(23)11-3-2-4-12(13(11)21)20-14(22)9-5-7-10(8-6-9)16(17,18)19/h2-8,21H,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLUFLLUJTLCAQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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